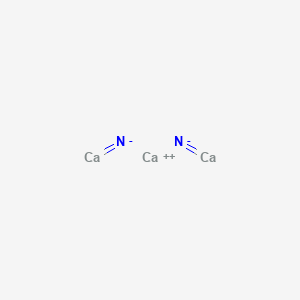
Tricalcium dinitride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium nitride is an inorganic compound with the chemical formula Ca3N2. It is a reddish-brown crystalline solid that is known for its high reactivity with water and moisture. Calcium nitride is primarily used in various industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Calcium nitride can be synthesized through the direct reaction of calcium and nitrogen. The reaction is typically carried out at elevated temperatures: [ 3 \text{Ca} + \text{N}_2 \rightarrow \text{Ca}_3\text{N}_2 ] This reaction requires heating calcium in a purified nitrogen stream at temperatures around 450°C. Depending on the temperature, the resulting calcium nitride can vary in color from black (at 350°C) to milky white (350-1150°C) to golden yellow (above 1150°C) .
Industrial Production Methods: In industrial settings, calcium nitride is produced by heating distilled fibrous metallic calcium in a nitrogen atmosphere. The process typically takes 3 to 4 hours to complete .
Chemical Reactions Analysis
Types of Reactions: Calcium nitride undergoes several types of chemical reactions, including hydrolysis, oxidation, and reduction.
Common Reagents and Conditions:
Hydrolysis: Calcium nitride reacts with water or moisture to produce calcium hydroxide and ammonia: [ \text{Ca}_3\text{N}_2 + 6 \text{H}_2\text{O} \rightarrow 3 \text{Ca(OH)}_2 + 2 \text{NH}_3 ]
Oxidation: When exposed to air, calcium nitride can form calcium oxide and nitrogen gas.
Reduction: Calcium nitride can absorb hydrogen at temperatures above 350°C to form calcium hydride and calcium amide.
Major Products Formed: The major products formed from these reactions include calcium hydroxide, ammonia, calcium oxide, and calcium hydride .
Scientific Research Applications
Calcium nitride has a wide range of applications in scientific research and industry:
Chemistry: It is used as a precursor for the synthesis of other nitrides and as a reagent in various chemical reactions.
Biology and Medicine: While not commonly used directly in biological or medical applications, calcium nitride’s derivatives and reaction products, such as ammonia, have significant roles.
Industry: Calcium nitride is used as an additive for the purification of steel and as a catalyst for converting hexagonal boron nitride to cubic boron nitride. .
Mechanism of Action
The mechanism of action of calcium nitride primarily involves its reactivity with water and other compounds. When calcium nitride comes into contact with water, it undergoes hydrolysis to produce calcium hydroxide and ammonia. This reaction is highly exothermic and releases a significant amount of heat .
Comparison with Similar Compounds
Calcium nitride can be compared with other nitrides such as magnesium nitride (Mg3N2) and aluminum nitride (AlN):
Magnesium Nitride (Mg3N2): Similar to calcium nitride, magnesium nitride reacts with water to produce magnesium hydroxide and ammonia.
Aluminum Nitride (AlN): Aluminum nitride is known for its high thermal conductivity and is used in electronic applications.
Calcium nitride’s unique reactivity with water and its ability to form various useful products make it a valuable compound in both scientific research and industrial applications.
Properties
IUPAC Name |
calcium;azanidylidenecalcium |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3Ca.2N/q;;+2;2*-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCNGEWCFFFJZJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N-]=[Ca].[N-]=[Ca].[Ca+2] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Ca3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














